MC1568

説明

特性

IUPAC Name |

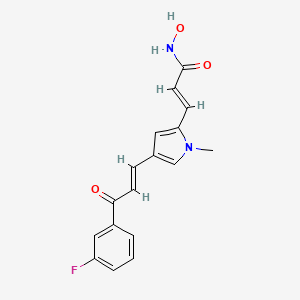

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464187 | |

| Record name | MC1568 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852475-26-4 | |

| Record name | MC1568 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of MC1568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1568, a pyrrole-based hydroxamate, has been a significant tool compound in the study of histone deacetylase (HDAC) biology, particularly concerning class IIa HDACs. Its discovery offered a seemingly selective chemical probe to dissect the roles of these enzymes in various physiological and pathological processes, including myogenesis and adipogenesis. However, the story of this compound is not without its complexities, including a crucial structural reassignment and ongoing debate regarding its precise selectivity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Discovery and Initial Synthesis

This compound was first reported by Mai and colleagues in 2005 as a novel, potent, and specific inhibitor of class II histone deacetylases.[1] It was designed as a derivative of (aryloxopropenyl)pyrrolyl hydroxyamides. The initial synthesis aimed to explore the structure-activity relationship of this chemical scaffold to achieve selectivity for class II HDACs over class I enzymes.

Initial Synthesis Workflow

The initial synthetic route to this compound, as described by Mai et al., involved a multi-step process starting from commercially available reagents. The general workflow is outlined below.

Caption: Initial synthetic workflow for this compound.

Structural Reassignment and Improved Synthesis

In 2014, a pivotal study by Fleming and colleagues led to the structural reassignment of this compound.[1][2] Through detailed spectroscopic analysis, they demonstrated that the actual structure of the active compound was a 2,5-disubstituted pyrrole, not the 2,4-disubstituted isomer as initially reported. This finding had significant implications for the interpretation of previous structure-activity relationship studies. Concurrently, they reported an improved and more efficient synthetic route to the corrected structure of this compound.

Improved Synthesis Protocol

The improved synthesis developed by Fleming et al. offers a more streamlined approach to obtaining this compound. The key steps are detailed below:

Step 1: Synthesis of the Pyrrole Aldehyde

-

A solution of the appropriate starting materials in a suitable solvent is reacted under specific temperature and time conditions to form the core pyrrole aldehyde intermediate.

-

Purification is typically achieved through column chromatography.

Step 2: Wittig Reaction to Form the Propenone Linker

-

The pyrrole aldehyde is reacted with a phosphorus ylide in a Wittig reaction to introduce the propenone linker.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

The product is isolated and purified.

Step 3: Hydrolysis of the Ester

-

The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

-

The reaction is acidified to precipitate the carboxylic acid.

Step 4: Formation of the Hydroxamic Acid

-

The carboxylic acid is activated, typically with a coupling reagent like HATU or HBTU.

-

The activated acid is then reacted with hydroxylamine to form the final hydroxamic acid product, this compound.

-

Purification is performed by recrystallization or column chromatography.

Caption: Improved synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound has been evaluated in a variety of in vitro and in vivo systems to characterize its inhibitory activity against HDACs and its effects on cellular processes.

HDAC Inhibition Profile

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various HDAC enzymes. It is important to note the conflicting reports regarding its selectivity, which are discussed in a later section.

| Target Enzyme | IC50 | Reference |

| Maize Class II HDAC | 22 µM | [1] |

| Maize HD1-A | 100 nM | [1] |

| Human HDAC4 | Active | Mai A, et al. 2005 |

| Human HDAC5 | Active | Nebbioso A, et al. 2009 |

| Human HDAC8 | 151 nM | Another study |

Cellular and In Vivo Activity

| Assay/Model System | Concentration/Dose | Observed Effect | Reference |

| C2C12 Myoblast Differentiation | 1-10 µM | Arrests myogenesis | Nebbioso A, et al. 2009 |

| 3T3-L1 Adipogenesis | ~10 µM | Attenuates PPARγ-induced adipogenesis | [1] |

| Mice (PPRE-Luc transgenic) | 50 mg/kg | Impaired PPARγ signaling in heart and adipose tissue | [1] |

Mechanism of Action

This compound is believed to exert its biological effects primarily through the inhibition of class IIa HDACs, which leads to the modulation of key signaling pathways involved in cell differentiation and development.

The HDAC-MEF2D Signaling Pathway in Myogenesis

In the context of muscle differentiation (myogenesis), class IIa HDACs (such as HDAC4 and HDAC5) act as transcriptional repressors by binding to myocyte enhancer factor 2D (MEF2D). This interaction prevents MEF2D from activating the transcription of muscle-specific genes. This compound is proposed to inhibit the deacetylase activity of these HDACs, leading to the stabilization of the HDAC-MEF2D complex in a repressed state and paradoxically inhibiting MEF2D acetylation, thereby arresting myogenesis.[1]

Caption: Proposed mechanism of this compound in myogenesis.

Interference with PPARγ-Mediated Adipogenesis

This compound has also been shown to interfere with peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated signaling, a key pathway in adipogenesis (fat cell differentiation).[1] By inhibiting HDACs involved in this pathway, this compound can attenuate the differentiation of pre-adipocytes into mature adipocytes.

Experimental Protocols

In Vitro HDAC Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound is a radiometric assay using a radiolabeled acetylated substrate.

Protocol Outline:

-

Enzyme Preparation: Partially purified HDAC enzymes (e.g., from maize extract or recombinant human HDACs) are prepared in an appropriate assay buffer.

-

Substrate Preparation: A substrate, such as [³H]-acetylated histones, is prepared.

-

Inhibition Assay:

-

The HDAC enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period.

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Reaction Quenching and Extraction: The reaction is stopped by the addition of an acidic solution. The released [³H]-acetic acid is then extracted into an organic solvent (e.g., ethyl acetate).

-

Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for in vitro HDAC inhibition assay.

The Controversy of this compound Selectivity

While initially hailed as a selective class IIa HDAC inhibitor, subsequent studies have raised questions about the precise selectivity profile of this compound. Some reports suggest that it may not be as selective as first thought and may inhibit other HDAC isoforms, such as HDAC8. These conflicting findings highlight the importance of careful validation of chemical probes and the consideration of potential off-target effects when interpreting experimental results. The structural reassignment of this compound also complicates the interpretation of early studies. Researchers using this compound should be aware of this ongoing discussion and consider validating its effects with other, potentially more selective, tool compounds.

Conclusion

This compound has been a valuable research tool that has contributed significantly to our understanding of the roles of class IIa HDACs in various biological processes. Its journey from discovery and initial synthesis to its structural reassignment and the ongoing debate about its selectivity serves as an important case study in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the key technical aspects of this compound, offering researchers the foundational knowledge needed to effectively utilize and interpret data generated with this important compound.

References

An In-depth Technical Guide to MC1568: Chemical Properties, Structure, and Biological Activity

MC1568 is a synthetic small molecule that has garnered significant interest within the scientific community for its role as a selective inhibitor of class IIa histone deacetylases (HDACs). This document provides a comprehensive overview of its chemical and physical properties, molecular structure, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide | [2][3][4] |

| CAS Number | 852475-26-4 | [1][2] |

| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1][2] |

| Molecular Weight | 314.31 g/mol | [1][2] |

| Purity | ≥96% (HPLC) | [3] |

| Solubility | Soluble in DMSO (to 100 mM), DMF (0.5 mg/ml); Insoluble in water and ethanol. | [1][2] |

| Storage | Store solid at +4°C or -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. | [5][6] |

| SMILES | CN1C=C(/C=C/C(C2=CC(F)=CC=C2)=O)C=C1/C=C/C(NO)=O | [3][4] |

| InChI Key | QQDIFLSJMFDTCQ-FIFLTTCUSA-N | [2][6] |

Molecular Structure and Reassignment

The molecular structure of this compound features a hydroxamate group, which is crucial for its HDAC inhibitory activity, linked to a disubstituted pyrrole ring. Initially, the structure was reported as a 2,4-disubstituted pyrrole. However, subsequent research involving an improved synthesis and detailed NMR analysis led to a structural reassignment, confirming that the active isomer is, in fact, a 2,5-disubstituted pyrrole.[7][8][9] This highlights the importance of rigorous structural verification in drug development.

Caption: Reassigned chemical structure of this compound.

Mechanism of Action and Biological Activity

This compound is recognized as a selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][10] It displays over 170-fold selectivity for class IIa HDACs compared to class I HDACs (HDAC1, 2, 3).[2] Its inhibitory activity is tissue-selective; for instance, in skeletal muscle and the heart, it inhibits HDAC4 and HDAC5 without affecting HDAC3 activity.[5]

However, it is important to note that some studies have reported conflicting findings. One study found that commercially available this compound failed to inhibit the catalytic activity of recombinant class IIa HDACs in vitro, suggesting its biological effects might stem from off-target activities.[11]

The primary mechanism through which this compound exerts its effects is by modulating the activity of transcription factors, particularly the Myocyte Enhancer Factor-2 (MEF2) family. In the context of myogenesis (muscle cell formation), this compound arrests this process by stabilizing the repressive MEF2D-HDAC4-HDAC3 complex, decreasing MEF2D expression, and paradoxically inhibiting its acetylation.[5][12][13]

Caption: this compound's inhibitory action on myogenesis.

Beyond myogenesis, this compound has been shown to:

-

Interfere with nuclear receptor signaling: It attenuates PPARγ-induced adipogenesis (fat cell formation) and blocks RAR-mediated endodermal differentiation.[1][12]

-

Suppress IL-8 Expression: In human melanoma cells, this compound inhibits the expression of the pro-inflammatory cytokine IL-8 by suppressing c-Jun binding to the IL-8 promoter.[12]

-

Ameliorate Podocyte Injury: In models of kidney disease, this compound has been shown to protect podocytes (specialized cells in the kidney) by inhibiting Adriamycin-induced β-catenin activation.[14][15]

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays.

| Target | IC₅₀ Value | Notes | References |

| Maize Class II HDAC | 22 µM | - | [1][5] |

| Maize HD1-A | 100 nM | 34-fold more selective for HD1-A than HD1-B. | [1] |

| Human Class I HDACs | >170-fold less potent | Exhibits high selectivity for Class IIa over Class I. | [2][16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving this compound.

1. In Vitro HDAC Enzyme Inhibition Assay (Maize)

-

Objective: To determine the IC₅₀ value of this compound against maize HDAC enzymes.

-

Methodology:

-

A sample of maize enzyme is incubated at 30°C for 30 minutes with [³H]acetate-prelabeled chicken reticulocyte histones as a substrate.

-

This compound is added at varying concentrations.

-

The reaction is stopped by the addition of HCl/acetate.

-

Ethyl acetate is used to extract the liberated tritiated acetic acid.

-

The amount of radioactivity is quantified by scintillation counting to determine the extent of enzyme inhibition.[1]

-

Caption: Workflow for an in vitro HDAC inhibition assay.

2. In Vivo Adriamycin (ADR)-Induced Nephropathy Model

-

Objective: To evaluate the therapeutic potential of this compound in a mouse model of kidney disease.

-

Methodology:

-

Eight-week-old male C57BL/6N mice are injected with Adriamycin (ADR) (20 mg/kg) via the tail vein to induce podocyte injury and nephrotic syndrome.

-

One week after ADR injection, daily intraperitoneal injections of this compound (20 mg/kg) are initiated and continued for three weeks.

-

At the end of the four-week period (1 week ADR + 3 weeks this compound), mice are sacrificed.

-

Kidney tissue and urine are collected for analysis, including histology (PAS staining), immunohistochemistry (for β-catenin, HDACs), and measurement of urinary albumin-to-creatinine ratio to assess proteinuria.[14]

-

3. Cell Culture-Based Myogenesis Assay

-

Objective: To assess the effect of this compound on muscle cell differentiation.

-

Methodology:

-

C2C12 myoblasts are cultured in growth medium.

-

To induce differentiation, the growth medium is replaced with a differentiation medium (DM).

-

This compound (typically 1-10 µM) is added to the DM.

-

Cells are incubated for several days to allow for the formation of myotubes.

-

The extent of myogenesis is assessed by Western blot analysis for muscle-specific proteins like myogenin and α-myosin heavy chain (αMHC).[13][17]

-

Immunoprecipitation assays can be performed to analyze the composition of MEF2D-containing protein complexes.[13]

-

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MC 1568 | Class II HDACs | Tocris Bioscience [tocris.com]

- 4. medkoo.com [medkoo.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved synthesis and structural reassignment of this compound: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of MC1568

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1568 is a synthetic compound widely utilized in biomedical research as a selective inhibitor of class IIa histone deacetylases (HDACs). Its mechanism of action, particularly in the context of myogenesis, is complex and multifaceted, extending beyond simple enzymatic inhibition. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence that substantiates these findings. Quantitative data are summarized in structured tables, and key experimental protocols are described to facilitate the replication and further investigation of its biological effects. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction: this compound as a Class IIa HDAC Inhibitor

This compound is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide and is recognized for its selectivity towards class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9[1]. These enzymes play a pivotal role in regulating gene expression through the deacetylation of lysine residues on both histone and non-histone proteins. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs exhibit tissue-specific expression patterns and are key regulators of cellular differentiation and development, particularly in muscle and neuronal tissues[2][3].

Core Mechanism of Action in Myogenesis

The primary and most extensively studied mechanism of action of this compound is the inhibition of myogenesis (muscle differentiation). This process is not mediated by a straightforward enzymatic inhibition but rather through a multi-pronged modulation of the Myocyte Enhancer Factor 2 (MEF2) transcription factor complex.

The MEF2-HDAC Regulatory Axis in Muscle Differentiation

In undifferentiated myoblasts, class IIa HDACs, particularly HDAC4 and HDAC5, are recruited to MEF2 transcription factors on the promoters of muscle-specific genes, such as myogenin. This recruitment leads to the formation of a repressive complex that includes class I HDACs (e.g., HDAC3) and co-repressors, resulting in histone deacetylation and transcriptional repression, thereby preventing premature muscle differentiation.

During myogenesis, signaling pathways lead to the phosphorylation and nuclear export of class IIa HDACs, relieving their repression of MEF2 and allowing for the recruitment of co-activators like p300/CBP, which are histone acetyltransferases (HATs). This leads to histone hyperacetylation and the activation of muscle-specific gene expression.

This compound-Mediated Arrest of Myogenesis

This compound intervenes in this regulatory axis to arrest myogenesis through three primary mechanisms[2][4][5]:

-

Decreased Expression of MEF2D: Treatment with this compound leads to a reduction in the protein levels of MEF2D, a key transcription factor in the my Mef2 family[2][4].

-

Stabilization of the MEF2D-HDAC4-HDAC3 Repressive Complex: this compound promotes the stability of the repressive complex consisting of MEF2D, HDAC4, and HDAC3 on the promoters of myogenic genes[2][4][6]. This stabilization prevents the dissociation of the repressive complex that is necessary for the initiation of muscle differentiation.

-

Paradoxical Inhibition of MEF2D Acetylation: Despite being an "HDAC inhibitor," this compound paradoxically inhibits the acetylation of MEF2D that is induced during differentiation[2][4]. MEF2D acetylation is a critical step for its full transcriptional activity.

This concerted action ensures that the promoters of muscle-specific genes remain in a repressed state, thereby blocking myogenesis.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 | Species | Assay Type | Reference |

| Class I HDACs | >170-fold selectivity vs. Class I | Human | In vitro | [1] |

| HDAC4 | Inhibitory activity observed | Human | In vitro | [7] |

| HDAC5 | Inhibitory activity observed | Human | In vitro | [7] |

| HDAC3 | No significant inhibition | Human | In vivo (skeletal muscle, heart) | [2][4] |

| Maize HD1-A (Class II) | 100 nM | Maize | Cell-free | [2] |

| Maize HD1-B (Class I) | 3.4 µM | Maize | Cell-free | [4] |

Note: Comprehensive IC50 data for all human HDAC isoforms are not consistently reported in the literature, and some studies suggest this compound may not be a direct enzymatic inhibitor in vitro.

Table 2: Cellular and In Vivo Concentrations and Effects of this compound

| System | Concentration/Dose | Observed Effect | Reference |

| C2C12 myoblasts | 5 µM | Arrest of myogenesis, stabilization of MEF2D-HDAC4-HDAC3 complex | [4] |

| Human melanoma cells | 1-10 µM | Inhibition of IL-8 expression and cell proliferation | [2] |

| 3T3-L1 pre-adipocytes | Not specified | Attenuation of PPARγ-induced adipogenesis | [2] |

| Mice | 50 mg/kg | Tissue-selective inhibition of HDAC4/5 in skeletal muscle and heart | [2][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Myogenesis

The following diagram illustrates the signaling pathway through which this compound inhibits myogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunoprecipitation: Western blot for proteins of low abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Shifting Selectivity Profile of MC1568: A Technical Guide for Researchers

An In-depth Examination of a Putative Class IIa HDAC Inhibitor

For researchers and professionals in drug development, the quest for selective histone deacetylase (HDAC) inhibitors is paramount for therapeutic advancement. MC1568 has long been cited as a selective inhibitor of class IIa HDACs, a group of enzymes implicated in various diseases, including cancer and muscular dystrophies. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its initially reported mechanism of action, the experimental protocols used for its characterization, and recent findings that challenge its established selectivity.

Quantitative Selectivity Profile of this compound

Initial studies positioned this compound as a potent and selective inhibitor of class IIa HDACs. While precise IC50 values for each human class IIa isoform (HDAC4, HDAC5, HDAC7, and HDAC9) are not consistently available in the literature, the compound was reported to exhibit significant selectivity over class I HDACs.

| Target Class | Representative Isoform(s) | Reported IC50 / Selectivity | Citation |

| Class IIa HDACs | HDAC4, HDAC5 | - | [1][2][3] |

| Maize Class II HDAC | HD1-A | 100 nM | [4] |

| General Class II HDACs | Not specified | 220 nM | [4] |

| Selectivity | Class IIa vs. Class I | >170-fold | [4] |

Note: The provided IC50 values are not from direct comparative assays across all human class IIa isoforms. The 100 nM value is for a maize homolog, and the 220 nM value does not specify the isoform. The greater than 170-fold selectivity is a key reported feature of this compound's initial characterization.[4]

The MEF2 Connection: A Proposed Mechanism of Action

The initial proposed mechanism for this compound's function, particularly in the context of myogenesis, revolves around its interaction with the Myocyte Enhancer Factor 2 (MEF2) transcription factor. Class IIa HDACs are known to be transcriptional repressors that bind to MEF2, inhibiting its activity. This compound was found to stabilize the repressive complex of MEF2D with HDAC4 and the associated corepressor HDAC3.[1][3] This stabilization was thought to be the basis for its biological effects, such as the arrest of myogenesis.[1]

Experimental Protocols for Assessing HDAC Inhibition

The determination of HDAC inhibitor selectivity and potency relies on robust biochemical assays. The following outlines a general protocol for an in vitro HDAC enzymatic assay, which has been a standard method in the field.

In Vitro HDAC Enzymatic Assay (Radiometric)

This assay quantifies the inhibitory potency of a compound against isolated HDAC enzymes by measuring the release of radiolabeled acetyl groups.

Materials:

-

Recombinant human HDAC enzymes (Class IIa: HDAC4, HDAC5, HDAC7, HDAC9)

-

[³H]acetate-prelabeled histone peptides (substrate)

-

This compound (test compound)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Stop Solution (e.g., 1 M HCl, 0.4 M acetic acid)

-

Scintillation fluid

-

96-well microplate

Procedure:

-

Compound Preparation: Serially dilute this compound in DMSO and then further dilute in assay buffer to achieve a range of final concentrations.

-

Enzyme Reaction: In a 96-well plate, combine the recombinant HDAC enzyme, the [³H]acetate-labeled histone substrate, and the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Extraction: Add an organic solvent (e.g., ethyl acetate) to extract the released [³H]acetic acid.

-

Quantification: Transfer the organic phase containing the [³H]acetic acid to a scintillation vial with scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

A Paradigm Shift: Re-evaluation of this compound's Selectivity

More recent investigations have cast doubt on the initial characterization of this compound as a selective class IIa HDAC inhibitor. A study involving the structural reassignment of this compound has raised questions about its ability to selectively target class IIa HDACs.[5] One report even suggests that this compound does not inhibit any of the four class IIa HDACs at concentrations up to 10 µM, but instead shows inhibitory activity against the class I enzyme, HDAC8.[5]

This conflicting evidence highlights the complexities and potential pitfalls in the characterization of small molecule inhibitors. The initial reports of class IIa selectivity may have been influenced by various factors, including the specific assay conditions, the source and purity of the recombinant enzymes, and the structural integrity of the compound used.

Conclusion for the Research Professional

The case of this compound serves as a crucial reminder of the importance of rigorous and continuous validation in drug discovery and chemical biology. While initially heralded as a selective tool for probing class IIa HDAC function, its selectivity profile is now a subject of debate.

For researchers in the field, it is imperative to:

-

Critically evaluate the literature: Be aware of conflicting reports and structural reassignments of chemical probes.

-

Independently validate tool compounds: Whenever possible, confirm the selectivity and potency of inhibitors in-house using well-defined and controlled experimental systems.

-

Utilize multiple orthogonal assays: Employ different assay formats and cellular models to gain a more comprehensive understanding of a compound's activity.

The evolving story of this compound underscores the dynamic nature of scientific inquiry and the ongoing need for diligence in the development and application of chemical tools to unravel complex biological processes.

References

A Technical Guide to the Biological Impact of MC1568: A Class IIa HDAC Inhibitor

Executive Summary: MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant effects across various biological pathways. Primarily recognized for its role in arresting myogenesis, this compound exerts its influence by modulating the stability and activity of critical transcriptional complexes. Its mechanism involves decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the repressive HDAC4–HDAC3–MEF2D complex, and paradoxically inhibiting MEF2D acetylation.[1][2][3][4] Beyond muscle differentiation, this compound impacts nuclear receptor-mediated signaling, exhibits neuroprotective properties, ameliorates kidney cell injury, and shows potential in anti-viral and metabolic regulation contexts. This document provides an in-depth overview of the biological functions and pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Biological Function: Modulation of Myogenesis

The most extensively documented effect of this compound is its potent inhibition of skeletal muscle differentiation (myogenesis). Unlike pan-HDAC inhibitors which can have varied effects, this compound's selectivity for class IIa HDACs allows for a specific blockade of the myogenic program.[1][5]

Mechanism of Action: this compound arrests myogenesis through a multi-faceted mechanism targeting the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are master regulators of muscle development. The process involves three key actions:

-

Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the expression of MEF2D, a critical factor for activating muscle-specific genes.[1][2]

-

Stabilization of a Repressive Complex: this compound enhances the stability of the repressive MEF2D-HDAC4-HDAC3 protein complex.[1][2][6] Class IIa HDACs like HDAC4 act as scaffolds, recruiting class I HDACs such as HDAC3 to the complex, which then deacetylates MEF2D. By stabilizing this complex, this compound effectively locks MEF2D in a repressed state, preventing the activation of downstream myogenic genes like myogenin and α-myosin heavy chain (αMHC).[1]

-

Inhibition of MEF2D Acetylation: Paradoxically for an HDAC inhibitor, this compound prevents the acetylation of MEF2D that normally occurs during differentiation.[1][2][4] This is a direct consequence of stabilizing the repressive complex, which retains the active deacetylase, HDAC3, in close proximity to MEF2D.[1]

Effects on Other Key Signaling Pathways

This compound's influence extends to several other critical cellular pathways.

-

Nuclear Receptor Signaling: The inhibitor interferes with differentiation pathways mediated by retinoic acid receptors (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[2][7][8] Notably, in 3T3-L1 preadipocyte cells, this compound attenuates PPARγ-induced adipogenesis, indicating a role in regulating fat cell differentiation.[7]

-

Neuroprotection and Neurite Growth: In neuronal contexts, this compound exhibits protective effects. It promotes neurite growth in dopaminergic neurons, a process potentially mediated by the upregulation of bone morphogenetic protein (BMP) signaling and its downstream factor, SMAD1.[9] In a rat model of Parkinson's disease, peripheral administration of this compound partially protected dopaminergic neurons from 6-OHDA-induced neurodegeneration and reduced associated microglial activation.[10][11]

-

Renal Protection: In models of kidney disease, class IIa HDACs are often upregulated in injured podocytes (specialized kidney cells).[12] this compound administration ameliorates podocyte injury and proteinuria.[12] This protective effect is linked to its ability to inhibit the activation of β-catenin, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process associated with fibrosis and cell injury.[12][13]

-

Anti-Viral and Anti-Inflammatory Activity: this compound has been shown to inhibit the replication of the influenza A virus in lung epithelial cells by targeting HDAC6/8 activity, which in turn affects the acetylation state and function of Hsp90, a chaperone protein essential for viral polymerase transport.[14] In melanoma cells, it suppresses the expression of the pro-inflammatory cytokine IL-8 by inhibiting c-Jun binding to the IL-8 promoter.[7]

-

Metabolic Regulation: this compound can rescue β-cell dysfunction. Overexpression of Hdac7 in clonal β-cells impairs insulin secretion and mitochondrial function, effects that are fully rescued by this compound treatment.[15] Furthermore, this compound significantly improves glucose-stimulated insulin secretion in pancreatic islets isolated from human donors with type 2 diabetes.[15]

Quantitative Efficacy and Selectivity

The following tables summarize the quantitative data regarding this compound's activity from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Substrate/System | IC50 Value | Selectivity | Reference |

|---|---|---|---|---|

| Maize Class II HDAC | Histone | 22 µM | - | [2][8] |

| Maize HD1-A | Histone | 100 nM | 34-fold vs. HD1-B | [2] |

| Human Class I HDACs | Histone | No significant inhibition | >170-fold vs. Class I | [1][6][8] |

| Human Class IIa HDACs | - | Potent Inhibitor | Selective for Class IIa |[7][8] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Process Studied | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| C2C12 Myoblasts | Myogenesis | 5 µM | Blockade of differentiation | [1] |

| 3T3-L1 Preadipocytes | Adipogenesis | ~10 µM | Attenuation of PPARγ-induced differentiation | [2] |

| Human Podocytes | Cell Injury | 10 µM | Suppression of injury markers (desmin, α-SMA) | [12][13] |

| SH-SY5Y Neuroblastoma | Neurite Growth | 0.01 - 0.1 µM | Promotion of neurite outgrowth | [9] |

| Clonal β-cells | Insulin Secretion | Not specified | Rescue of Hdac7-induced dysfunction |[15] |

Table 3: In Vivo Dosages and Effects of this compound

| Animal Model | Condition | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Mouse | Myogenesis | 50 mg/kg | Tissue-selective inhibition of HDAC4/5 | [1] |

| Mouse | Adipogenesis | 50 mg/kg | Impaired PPARγ signaling in heart/adipose tissue | [2] |

| Mouse | Podocyte Injury (ADR) | 20 mg/kg/day | Ameliorated proteinuria and glomerulosclerosis | [12] |

| Rat | Parkinson's Disease (6-OHDA) | 0.5 mg/kg/day (i.p.) | Reduced neurodegeneration and microglial activation |[10] |

Key Experimental Methodologies

The characterization of this compound's effects relies on a suite of standard and advanced molecular biology techniques.

4.1. HDAC Activity Assay (In Vitro) This assay measures the enzymatic activity of HDACs and their inhibition by compounds like this compound.

-

Principle: Recombinant human HDAC protein is incubated with a radiolabeled acetylated substrate (e.g., [³H]acetyl-histone).

-

Procedure:

-

Incubate recombinant HDAC enzyme, substrate, and this compound (or vehicle control) in assay buffer.

-

Stop the reaction by adding an acidic solution (e.g., HCl/acetate).

-

Extract the released [³H]acetate using an organic solvent like ethyl acetate.

-

Quantify the radioactivity in the organic phase using a liquid scintillation counter.

-

A reduction in radioactivity compared to the control indicates HDAC inhibition.[2]

-

4.2. Western Blot Analysis Used to detect and quantify changes in specific protein levels within cells or tissues after treatment.

-

Procedure:

-

Lyse cells or tissues treated with this compound to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., myogenin, MEF2D, acetylated tubulin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[3][16]

-

4.3. Co-Immunoprecipitation (Co-IP) This technique is used to identify protein-protein interactions and assess the stability of protein complexes.

-

Procedure:

-

Lyse cells to release protein complexes while maintaining their interactions.

-

Incubate the cell lysate with an antibody that specifically targets one protein in the suspected complex (e.g., anti-MEF2D).

-

Add protein A/G-agarose beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluted proteins by Western blot using antibodies against other potential members of the complex (e.g., anti-HDAC4, anti-HDAC3).[1][3]

-

4.4. Chromatin Immunoprecipitation (ChIP) Assay ChIP assays determine the association of specific proteins with specific genomic regions in the context of living cells.

-

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitate the protein of interest (e.g., MEF2D) along with its bound DNA using a specific antibody.

-

Reverse the cross-links to release the DNA.

-

Purify the DNA and quantify the amount of a specific target sequence (e.g., the myogenin promoter) using quantitative PCR (qPCR).[1][3]

-

Summary and Future Directions

This compound is a valuable chemical probe for dissecting the specific roles of class IIa HDACs in cellular physiology and disease. Its profound inhibitory effect on myogenesis through the stabilization of a repressive MEF2 complex highlights a unique non-enzymatic mechanism of action for an HDAC inhibitor.[1] The expanding body of research points to its therapeutic potential in a range of conditions far beyond muscle disorders, including kidney disease, neurodegenerative disorders like Parkinson's, type 2 diabetes, and certain inflammatory conditions.

Future research should focus on:

-

Elucidating Off-Target Effects: While selective for class IIa HDACs, a comprehensive analysis of potential off-target interactions is crucial for clinical development.[5]

-

Optimizing Therapeutic Window: Determining the optimal dosing and treatment regimens for different diseases to maximize efficacy while minimizing potential side effects is a critical next step.

-

Combination Therapies: Investigating the synergistic potential of this compound with other therapeutic agents could lead to more effective treatments, particularly in complex diseases like cancer and diabetes.

References

- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [cora.ucc.ie]

- 12. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound improves insulin secretion in islets from type 2 diabetes patients and rescues β-cell dysfunction caused by Hdac7 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Initial In Vitro Efficacy of MC1568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). This document details the quantitative effects of this compound on various cell lines, outlines the experimental protocols used in these foundational studies, and visualizes the key signaling pathways influenced by this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound, focusing on its inhibitory concentrations and effects on cell viability.

Table 1: Inhibitory Concentration (IC50) of this compound in Various In Vitro Models

| Target | System | IC50 | Reference |

| Maize HD1-A | Cell-free assay | 100 nM | [1] |

| Maize Class II HDAC | Cell-free assay | 22 µM | [1] |

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Assay | Concentration | Effect | Reference |

| SH-SY5Y Neuroblastoma | MTT Assay | 0.5 µM (Thimerosal-induced) | Approximately 50% cell death after 24h exposure to thimerosal was inhibited by this compound pretreatment. | |

| Melanoma (GR-M, OCM-3) | Cell Proliferation Assay | Not specified | Inhibited cell proliferation | [2] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound's efficacy.

HDAC Inhibition Assay (Maize Enzyme)

This protocol describes a method to determine the inhibitory effect of this compound on HDAC activity using maize enzyme and radiolabeled histones.

-

Enzyme Preparation: A sample of maize enzyme is prepared.

-

Substrate: Total [3H]acetate-prelabeled chicken reticulocyte histones (2 mg/mL) are used as the substrate.

-

Reaction:

-

A 50 μL sample of the maize enzyme is incubated at 30°C.

-

10 μL of the radiolabeled histone substrate is added.

-

The mixture is incubated for 30 minutes.

-

The reaction is stopped by adding 50 μL of 1 M HCl/0.4 M acetate.

-

-

Extraction and Measurement:

-

800 μL of ethyl acetate is added, and the mixture is centrifuged at 10,000 g for 5 minutes.

-

A 600 μL aliquot of the upper phase is transferred to a scintillation cocktail.

-

Radioactivity is measured using a scintillation counter.

-

-

Testing this compound:

-

This compound is initially tested at a concentration of 40 μM.

-

Serial dilutions are performed for active compounds to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Serial dilutions of this compound are prepared in culture medium.

-

The medium from the wells is removed, and 100 µL of the diluted compound solutions are added.

-

A vehicle control (medium with DMSO) and a blank (medium only) are included.

-

The plate is incubated for the desired period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Preparation:

-

Cells are seeded and treated with this compound for the desired time.

-

Both floating and adherent cells are collected.

-

Cells are washed twice with cold PBS.

-

-

Staining:

-

Cells are resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

100 µL of the cell suspension (1 x 10^5 cells) is transferred to a flow cytometry tube.

-

5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL working solution) are added.

-

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis:

-

400 µL of 1X Annexin V Binding Buffer is added to each tube.

-

The samples are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining.

-

Cell Fixation:

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Resuspend the cell pellet in 0.5 mL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.

-

Fix for at least 2 hours at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro studies of this compound.

Caption: this compound inhibits myogenesis by stabilizing the HDAC4-HDAC3-MEF2D repressor complex.

Caption: this compound suppresses melanoma cell proliferation by inhibiting c-Jun expression and binding.

Caption: Workflow for assessing apoptosis in this compound-treated cells using Annexin V/PI staining.

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

References

MC1568: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). This document details its chemical properties, mechanism of action, key signaling pathway interactions, and established experimental protocols.

Chemical and Physical Properties

This compound is a synthetic (aryloxopropenyl)pyrrolyl hydroxyamide that demonstrates selective inhibitory activity against class IIa HDACs.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 852475-26-4 | [1][2][3] |

| Molecular Weight | 314.31 g/mol | [2][4][5] |

| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1][2][4] |

| Purity | ≥96% (HPLC) | [4][5] |

| Solubility | Soluble in DMSO (>10 mM), insoluble in water and ethanol. | [1][5] |

| Storage | Store at +4°C for short term or -20°C for long term. | [5][6] |

Mechanism of Action and Biological Activity

This compound is a potent and specific inhibitor of class IIa histone deacetylases, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][3] It exhibits tissue-selective inhibition, notably affecting HDAC4 and HDAC5 in skeletal muscle and the heart without significantly impacting class I HDACs (HDAC1, 2, 3) or HDAC3 activity.[3][4][5]

The primary mechanism of this compound involves the modulation of transcription factor activity, particularly the myocyte enhancer factor 2D (MEF2D).[1][4] this compound has been shown to arrest myogenesis by:

Furthermore, this compound interferes with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated differentiation pathways, thereby attenuating adipogenesis.[1][2]

Signaling Pathways

The inhibitory effects of this compound are primarily mediated through its influence on key cellular signaling pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MC-1568 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of MC1568: A Deep Dive into its Core Theoretical Basis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the core theoretical basis for the therapeutic potential of MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs). By elucidating its mechanism of action, this document aims to provide a comprehensive resource for professionals engaged in the fields of drug discovery and development.

Executive Summary

This compound is a promising small molecule that exhibits therapeutic potential across a spectrum of diseases, including certain cancers, muscular dystrophies, and nephropathies. Its primary mechanism of action lies in the selective inhibition of class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5. This targeted inhibition modulates critical signaling pathways involved in cell differentiation, proliferation, and inflammation, thereby offering a nuanced approach to therapeutic intervention. This guide will detail the molecular interactions, signaling cascades, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Selective HDAC Inhibition

This compound is a potent and specific inhibitor of class IIa HDACs, demonstrating significantly greater selectivity for this subclass over class I HDACs.[1] This selectivity is crucial as it minimizes off-target effects and allows for a more focused therapeutic action.

Impact on Myogenesis and Muscle Disorders

A primary and well-documented effect of this compound is the arrest of myogenesis.[2][3] This occurs through a multi-faceted mechanism:

-

Stabilization of the HDAC4-HDAC3-MEF2D Complex: this compound stabilizes the repressive complex formed by HDAC4, HDAC3, and the myocyte enhancer factor 2D (MEF2D).[2][3] This stabilization prevents the dissociation of the complex, thereby keeping MEF2D in a repressed state.

-

Decreased MEF2D Expression: The compound has been shown to decrease the overall expression of MEF2D, a key transcription factor for muscle differentiation.[2][3]

-

Inhibition of MEF2D Acetylation: Paradoxically, this compound also inhibits the acetylation of MEF2D that is induced during differentiation.[2][3]

This targeted disruption of myogenesis suggests a therapeutic rationale for conditions characterized by aberrant muscle cell differentiation and regeneration. In the context of Duchenne muscular dystrophy (DMD), where there is constitutive activation of HDACs, a selective class IIa inhibitor like this compound could potentially mitigate the pathological gene expression patterns.[4][5][6]

Interference with Nuclear Receptor Signaling

This compound has been shown to interfere with the differentiation-inducing signaling pathways mediated by retinoic acid receptors (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[7][8] This interference has been observed to block endodermal differentiation in F9 cells and attenuate PPARγ-induced adipogenesis in 3T3-L1 cells.[7][9] This modulation of nuclear receptor signaling opens avenues for its potential use in metabolic diseases and certain cancers where these pathways are dysregulated.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

| Target | IC50 | Selectivity | Reference |

| Class IIa HDACs | 220 nM | 176-fold vs. Class I | [10] |

| Maize HD1-A | 100 nM | 34-fold vs. Maize HD1-B | [7][10] |

| Maize HD1-B | 3.4 µM | - | [10] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Effect | Concentration | Reference |

| C2C12 | Arrests myogenesis | 5 µM | [10] |

| ZR-75.1 (Breast Cancer) | Inhibits HDAC4 | 5 µM | [10] |

| MCF-7 (Breast Cancer) | Increases acetylated H3/H4 and acetyl-tubulin | 20 µM | [10] |

| Melanoma Cells | Inhibits IL-8 levels and cell proliferation | Not specified | [11] |

| Human Podocytes | Attenuates Adriamycin-induced injury | Not specified | [12] |

Table 2: Cellular Effects of this compound

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular mechanisms and methodologies.

Caption: this compound inhibits HDAC4/5, stabilizing the repressive MEF2D complex and blocking myogenesis.

Caption: Workflow for determining the IC50 of this compound against HDAC enzymes.

Caption: A typical workflow for assessing the effect of this compound on cell proliferation using an MTT assay.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

HDAC Enzyme Inhibition Assay

This protocol is adapted from methodologies used to determine the IC50 values of HDAC inhibitors.[7][10]

-

Enzyme Preparation: Utilize purified maize HD1-A and HD1-B enzymes.

-

Substrate Preparation: Use total [3H]acetate-prelabeled chicken reticulocyte histones (2 mg/mL).

-

Reaction Mixture: In a final volume of 60 µL, combine 50 µL of the maize enzyme preparation with 10 µL of the radiolabeled histone substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (starting from 40 µM and serially diluted) or a vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction mixtures at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl/0.4 M acetate.

-

Extraction: Add 800 µL of ethyl acetate, vortex thoroughly, and centrifuge at 10,000 g for 5 minutes.

-

Radioactivity Measurement: Transfer 600 µL of the upper ethyl acetate phase to a scintillation vial containing 3 mL of liquid scintillation cocktail.

-

Quantification: Measure the radioactivity using a scintillation counter. The amount of liberated tritiated acetic acid is proportional to the enzyme activity.

-

IC50 Calculation: Determine the concentration of this compound that results in 50% inhibition of enzyme activity.

Cell Proliferation (MTT) Assay

This protocol outlines a standard procedure to assess the effect of this compound on cell proliferation.[11]

-

Cell Seeding: Seed 15 x 10³ cells per well in a 24-well plate in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 3 mM L-glutamine, and 2% penicillin/streptomycin.

-

Initial Incubation: Incubate the cells for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control. In some experiments, cells can be co-treated with a stimulant like phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL.

-

Treatment Incubation: Incubate the treated cells for a specified period (e.g., 6 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Compare the absorbance of treated cells to control cells to determine the effect of this compound on cell proliferation.

Western Blotting for Protein Expression Analysis

This protocol is a general guideline for analyzing changes in protein expression in response to this compound treatment.[2][3]

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., myogenin, αMHC, MEF2D, HDAC4, acetylated tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., HSP70 or α-tubulin) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound presents a compelling therapeutic candidate due to its selective inhibition of class IIa HDACs and its consequent modulation of key cellular pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into its clinical potential. Future research should focus on in-depth in vivo studies to establish efficacy and safety profiles in relevant disease models, particularly for Duchenne muscular dystrophy and specific cancers. Furthermore, a deeper exploration of the interplay between this compound and other signaling pathways could unveil novel therapeutic combinations and applications. The continued study of this promising molecule holds the potential to deliver innovative treatments for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HDAC inhibitors as pharmacological treatment for Duchenne muscular dystrophy: a discovery journey from bench to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. habcentral.habcommunity.com [habcentral.habcommunity.com]

- 7. apexbt.com [apexbt.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MC1568 In Vitro Cell Culture Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in a variety of diseases, including cancer, muscular dystrophies, and neurodegenerative disorders. This document provides a comprehensive guide to the in vitro applications of this compound, including detailed protocols for common cellular assays and an overview of its known mechanisms of action and effects on various signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs have a more tissue-specific expression pattern and are known to shuttle between the nucleus and cytoplasm. A key mechanism of action for this compound involves the stabilization of the repressive complex formed between Myocyte Enhancer Factor 2D (MEF2D), HDAC4, and HDAC3.[1][2] This stabilization prevents the acetylation and activation of MEF2D, a transcription factor critical for myogenesis, thereby arresting muscle cell differentiation.[1][2]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line/Target | Value | Reference(s) |

| IC50 | Maize Class II HDACs | 22 µM | [3] |

| Maize HD1-A | 100 nM | [4] | |

| Selectivity | Class II vs. Class I HDACs | >170-fold | [5] |

| Effective Concentration | C2C12 (Myogenesis Inhibition) | 5-10 µM | [1] |

| 3T3-L1 (Adipogenesis Inhibition) | ~10 µM | [5] | |

| Human Podocytes (Injury Amelioration) | 10 µM | [6] | |

| SH-SY5Y (Neuroprotection) | 1-5 µM | ||

| GR-M and OCM-3 (Melanoma; IL-8 and proliferation inhibition) | Not specified | [7] |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

Stock Solution Preparation: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.14 mg of this compound (Molecular Weight: 314.31 g/mol ) in 1 mL of DMSO.

Storage: Store the solid compound at -20°C for long-term storage. The DMSO stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound for the specific cell line.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10][11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of MEF2D and HDAC4 in C2C12 Cells

This protocol provides a method for analyzing the protein levels and interaction of MEF2D and HDAC4 in C2C12 myoblasts treated with this compound.[12][13]

Materials:

-

C2C12 cells

-

Growth medium (DMEM with 10% FBS) and Differentiation medium (DMEM with 2% horse serum)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-MEF2D, anti-HDAC4, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Protein A/G agarose beads (for immunoprecipitation)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture C2C12 cells in growth medium. To induce differentiation, switch to differentiation medium. Treat the cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for the desired time (e.g., 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoprecipitation (for protein interaction):

-

Incubate 500 µg of protein lysate with an anti-MEF2D antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates (for expression analysis) or immunoprecipitated samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression. For immunoprecipitation, the presence of HDAC4 in the MEF2D pulldown indicates their interaction.

Signaling Pathways and Visualizations

This compound and the MEF2D Signaling Pathway in Myogenesis

This compound inhibits myogenesis by stabilizing the repressive MEF2D-HDAC4-HDAC3 complex. This prevents the dissociation of the corepressor complex, leading to the continued deacetylation of MEF2D and histones at target gene promoters, thereby repressing the expression of myogenic genes like myogenin.

Caption: this compound stabilizes the MEF2D-HDAC4-HDAC3 complex, inhibiting myogenesis.

This compound Experimental Workflow for In Vitro Assays

A typical workflow for evaluating the in vitro effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various cellular and molecular assays.

Caption: A generalized experimental workflow for studying the effects of this compound in vitro.

This compound and the Wnt/β-catenin Signaling Pathway

In certain cellular contexts, such as in podocytes, this compound has been shown to inhibit the activation of the Wnt/β-catenin signaling pathway.[6] HDAC inhibitors can modulate this pathway at various levels, and in this case, this compound was found to block the expression of activated β-catenin.[6]

Caption: this compound can inhibit the Wnt/β-catenin signaling pathway by blocking β-catenin activation.

References

- 1. bio-techne.com [bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of MEF2 by Histone Deacetylase 4- and SIRT1 Deacetylase-Mediated Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Standard Protocol for the Application of MC1568 in Cultured Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction